molecular formula C18H15BrN4O2S3 B11665360 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11665360
M. Wt: 495.4 g/mol
InChI Key: DDHIKCLVNXWTJV-AWQFTUOYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a bromo-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
  • 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the thiadiazole ring and the benzylsulfanyl group, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H15BrN4O2S3

Molecular Weight

495.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrN4O2S3/c19-14-6-7-15(24)13(8-14)9-20-21-16(25)11-27-18-23-22-17(28-18)26-10-12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,21,25)/b20-9+

InChI Key

DDHIKCLVNXWTJV-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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